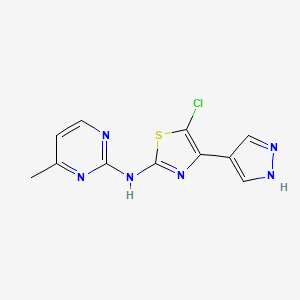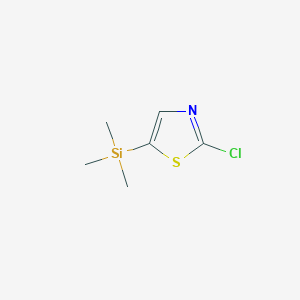![molecular formula C10H14O8 B13867205 dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B13867205.png)
dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate is a complex organic compound characterized by its unique dioxane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate typically involves the following steps:
Formation of the Dioxane Ring: The initial step involves the cyclization of appropriate diol precursors under acidic or basic conditions to form the dioxane ring.
Esterification: The carboxylic acid groups are then esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is also common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, typically under reflux conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry
Dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine
In medicinal chemistry, it serves as a precursor for the synthesis of potential drug candidates, particularly those targeting metabolic and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The dioxane ring structure allows for unique binding interactions, which can modulate the activity of these targets. The ester groups can undergo hydrolysis, releasing active carboxylic acids that further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate: Unique due to its specific dioxane ring structure and ester groups.
This compound: Similar in structure but may have different substituents leading to varied reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific dioxane ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H14O8 |
|---|---|
Molecular Weight |
262.21 g/mol |
IUPAC Name |
dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate |
InChI |
InChI=1S/C10H14O8/c1-13-9(11)7-5-6(16-3-17-7)8(10(12)14-2)18-4-15-5/h5-8H,3-4H2,1-2H3/t5-,6-,7-,8?/m0/s1 |
InChI Key |
AEYYDCMADDBIJM-FKMOCYPUSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2[C@@H](C(OCO2)C(=O)OC)OCO1 |
Canonical SMILES |
COC(=O)C1C2C(C(OCO2)C(=O)OC)OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


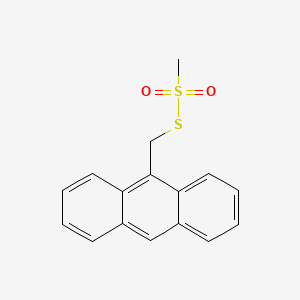
![4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)


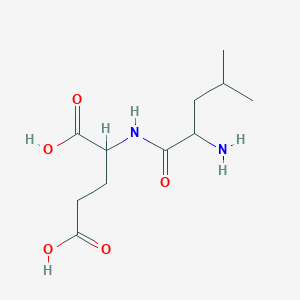
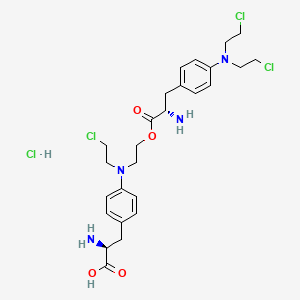

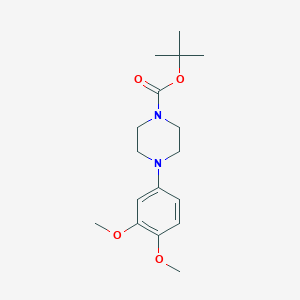

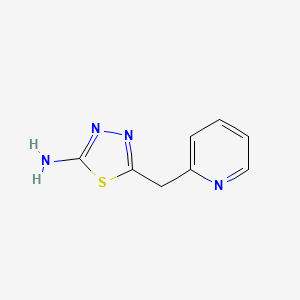

![1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine](/img/structure/B13867185.png)
